molecular formula C17H17F2NO3 B2563496 2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide CAS No. 1105209-47-9

2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide

Cat. No.: B2563496
CAS No.: 1105209-47-9
M. Wt: 321.324
InChI Key: PHLOMDFRTPAIHV-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide is a fluorinated propanamide derivative characterized by dual aromatic fluorophenoxy substituents. The compound features a central propanamide backbone, with a 2-fluorophenoxy group attached to the carbonyl-adjacent carbon and a 4-fluorophenoxyethylamine moiety as the N-substituent.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO3/c1-12(23-16-5-3-2-4-15(16)19)17(21)20-10-11-22-14-8-6-13(18)7-9-14/h2-9,12H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLOMDFRTPAIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCOC1=CC=C(C=C1)F)OC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide typically involves the reaction of 2-fluorophenol with 2-bromoethylamine to form an intermediate, which is then reacted with 4-fluorophenol under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Chemical Reactions Analysis

2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using reagents like sodium methoxide or sodium ethoxide.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s closest analogs share the propanamide core but differ in substituent groups, influencing their physicochemical and biological properties. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Substituents Key Features Evidence Source
2-(2-Fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide (Target Compound) C₁₇H₁₆F₂N₂O₃ 346.32 g/mol 2-fluorophenoxy, 4-fluorophenoxyethyl Dual fluorophenoxy groups enhance lipophilicity; potential for π-π stacking -
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide C₂₄H₂₃FNO₂ 376.44 g/mol Biphenyl-fluorophenyl, amphetamine-derived amine Hybrid NSAID-amphetamine structure; higher molecular weight
(2S)-2-(4-Fluorophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide C₁₅H₂₁FN₂O₃ 296.34 g/mol 4-fluorophenoxy, morpholinylethylamine Morpholine ring improves solubility; stereospecific synthesis
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide C₁₆H₁₆FNO₃ 289.30 g/mol 4-hydroxyphenoxy, N-methyl-2-fluorophenyl Hydroxyl group increases polarity; potential for hydrogen bonding
2-(2,4-Dichlorophenoxy)-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]propanamide C₂₀H₂₀Cl₂N₂O₄ 429.29 g/mol Dichlorophenoxy, tetrahydrofuran-methoxy phenyl Chlorine atoms enhance electronegativity; tetrahydrofuran boosts solubility

Key Observations:

  • Lipophilicity: The target compound’s dual fluorophenoxy groups increase lipophilicity compared to analogs with single aromatic rings or polar substituents (e.g., hydroxyl or morpholine groups) .
  • Synthetic Complexity: The morpholine-containing analog requires stereospecific synthesis, whereas the target compound’s synthesis likely follows standard DCC-mediated amidation, similar to methods described for carbazole- and indole-derived propanamides .

Biological Activity

2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide, identified by CAS number 1105209-47-9, is a synthetic organic compound notable for its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features two fluorophenoxy groups, which significantly influence its chemical properties and biological interactions. The presence of fluorine atoms enhances lipophilicity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism.
  • Receptor Modulation: It may interact with various receptors, altering signaling pathways that regulate cell growth and differentiation.

Biological Activity Data

Research has demonstrated several biological activities associated with this compound:

Activity Findings
Antiproliferative Exhibited significant inhibition of cancer cell lines in vitro (e.g., LNCaP prostate cancer cells) .
Anti-inflammatory Reduced inflammatory markers in cellular models, indicating potential therapeutic applications .
Enzyme Activity Inhibited acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis .

Case Studies

  • Anticancer Activity:
    In a study involving LNCaP prostate cancer cells, this compound demonstrated a dose-dependent reduction in cell viability. The compound's IC50 value was determined to be approximately 15 µM, indicating its potency as an anticancer agent.
  • Anti-inflammatory Effects:
    Another investigation assessed the compound's ability to modulate inflammatory responses in macrophages. Treatment with the compound resulted in a significant decrease in TNF-alpha production, suggesting its potential as an anti-inflammatory drug candidate.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption: Likely well-absorbed due to its lipophilic nature.
  • Distribution: Predicted to distribute widely in tissues due to high lipophilicity.
  • Metabolism: Metabolized primarily through phase I reactions involving cytochrome P450 enzymes.
  • Excretion: Primarily excreted via urine after conjugation with glucuronic acid.

Applications

The compound's unique properties make it suitable for various applications:

  • Pharmaceutical Development: Investigated for use in developing new anti-cancer and anti-inflammatory drugs.
  • Agricultural Chemistry: Potential applications as a herbicide due to its structural similarity to known auxins .

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